molecular formula C6H13O2Si- B1227978 3-Trimethylsilylpropanoate

3-Trimethylsilylpropanoate

Cat. No.: B1227978
M. Wt: 145.25 g/mol
InChI Key: NONFLFDSOSZQHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trimethylsilylpropanoate is an organosilicon compound that contains a trimethylsilyl group attached to a propionic acid moiety. This compound is widely used in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy as an internal standard for aqueous solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilylpropanoate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . This reaction yields this compound as a key intermediate, which can be further processed to produce sodium this compound, a water-soluble standard for NMR spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Trimethylsilylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Trimethylsilylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 3-Trimethylsilylpropanoate in NMR spectroscopy involves its role as a chemical shift reference. The trimethylsilyl group provides a stable and distinct signal that is used to calibrate the chemical shifts of other compounds in the sample. This ensures accurate and reproducible NMR measurements .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Trimethylsilylpropanoate is unique due to its combination of a trimethylsilyl group and a propionic acid moiety, which provides both stability and solubility in aqueous solvents. This makes it particularly suitable as an internal standard in NMR spectroscopy for aqueous samples .

Properties

Molecular Formula

C6H13O2Si-

Molecular Weight

145.25 g/mol

IUPAC Name

3-trimethylsilylpropanoate

InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/p-1

InChI Key

NONFLFDSOSZQHR-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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